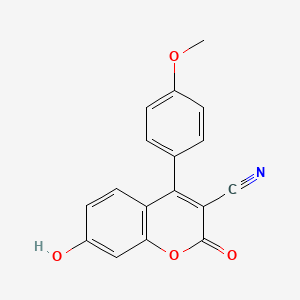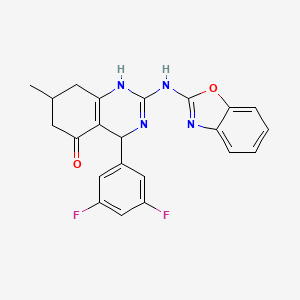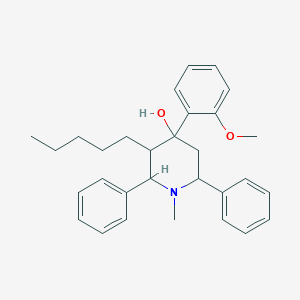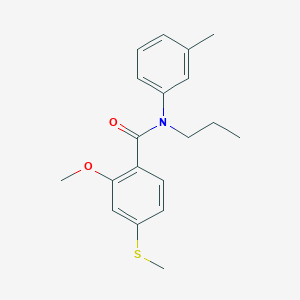![molecular formula C21H27NO4 B14940943 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940943.png)
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The key steps include the formation of the pyrroloquinoline core, followed by the introduction of the hydroxy, methoxy, and oxocyclohexyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxocyclohexyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxocyclohexyl group may yield a secondary alcohol.
Aplicaciones Científicas De Investigación
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups
Propiedades
Fórmula molecular |
C21H27NO4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3-hydroxy-6-methoxy-9,11,11-trimethyl-3-(2-oxocyclohexyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H27NO4/c1-12-11-20(2,3)22-18-14(12)9-13(26-4)10-16(18)21(25,19(22)24)15-7-5-6-8-17(15)23/h9-10,12,15,25H,5-8,11H2,1-4H3 |
Clave InChI |
VOVSSJWOEPQUFI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N2C3=C1C=C(C=C3C(C2=O)(C4CCCCC4=O)O)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide](/img/structure/B14940866.png)
![4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B14940868.png)
![1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B14940883.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940891.png)

![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide](/img/structure/B14940905.png)

![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940912.png)


![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14940924.png)
![5-(1,3-Benzodioxol-5-yl)-4-methoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14940928.png)
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
